3-phenyl-N-(quinolin-5-yl)propanamide
Description
3-Phenyl-N-(quinolin-5-yl)propanamide is a propanamide derivative featuring a quinolin-5-yl aromatic system linked via an amide bond to a phenyl-substituted propane chain. This compound is of interest due to its structural similarity to bioactive molecules targeting receptors, enzymes, and microbial pathogens.
Properties
Molecular Formula |
C18H16N2O |
|---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
3-phenyl-N-quinolin-5-ylpropanamide |
InChI |
InChI=1S/C18H16N2O/c21-18(12-11-14-6-2-1-3-7-14)20-17-10-4-9-16-15(17)8-5-13-19-16/h1-10,13H,11-12H2,(H,20,21) |
InChI Key |
DSMKVTZSLZMHSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC3=C2C=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(quinolin-5-yl)propanamide typically involves the reaction of quinoline derivatives with phenylpropanoic acid or its derivatives. One common method involves the use of a Mn/p-tosyl chloride/Na2CO3 system . Another approach includes the reaction of quinoline with phenylboronic acid in the presence of K3PO4 and 1,4-dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(quinolin-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-phenyl-N-(quinolin-5-yl)propanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit EGFR by binding to its active site, thereby preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation . This interaction is facilitated by hydrogen bonding and hydrophobic interactions with key amino acids in the EGFR active site.
Comparison with Similar Compounds
Structural Analogs with Quinoline Substitutions
N-(Quinolin-3-yl)pentanamide Derivatives (10d, 10g)
- Structure: Features a pentanamide chain with a 4-arylpiperazin-1-yl group (e.g., 2-(trifluoromethoxy)phenyl or 2,3-dichlorophenyl substituents) attached to the quinolin-3-yl group .
- Key Differences :
- Chain Length : The pentanamide chain (5 carbons) vs. propanamide (3 carbons) may enhance flexibility and receptor binding.
- Substituents : Piperazine groups modulate pharmacokinetics; electron-withdrawing groups (e.g., -CF₃, -Cl) improve metabolic stability.
- Research Findings :
3-Phenyl-N-(quinolin-8-yl)propanamide (PC1 Precursor)
- Structure: Quinolin-8-yl substitution with a phenylpropanamide chain .
- Key Differences: Quinoline Position: The 8-position vs. 5-position alters electronic and steric interactions.
- Research Findings :
Propanamide Derivatives with Alternative Aromatic Systems
3-Phenyl-N-(p-tolyl)propanamide (Compound 30)
- Structure: Substitutes quinoline with a p-tolyl group .
- Research Findings: Synthesized via Rh-catalyzed coupling, highlighting divergent synthetic routes compared to quinoline analogs .
3-Phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide (7904688)
- Structure : Incorporates a thiourea linkage instead of a direct amide bond .
- Key Differences :
- Functional Group : Thiourea enhances hydrogen-bonding capacity and metal coordination.
- Research Findings :
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | Key Substituents | Solubility Insights | Biological Activity |
|---|---|---|---|---|
| 3-Phenyl-N-(quinolin-5-yl)propanamide | ~316 | Quinolin-5-yl | Low (aromaticity) | Under investigation |
| N-(Quinolin-3-yl)pentanamide (10g) | ~457 | 2,3-Dichlorophenyl-piperazine | Moderate (polar piperazine) | CNS receptor modulation |
| 3-Phenyl-N-(p-tolyl)propanamide | ~253 | p-Tolyl | High (simpler aryl) | Catalytic synthesis model |
| 7904688 | ~343 | Thiourea, piperidinyl | Moderate | Anti-tubercular |
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